molecular formula C20H22N2O3 B4698049 methyl 2-{[4-(1-piperidinyl)benzoyl]amino}benzoate

methyl 2-{[4-(1-piperidinyl)benzoyl]amino}benzoate

Cat. No. B4698049
M. Wt: 338.4 g/mol
InChI Key: QYRSWHYWPQRGCG-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(1-piperidinyl)benzoyl]amino}benzoate, commonly known as MPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience.

Mechanism of Action

MPB acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. It binds to the receptor and inhibits its activity, leading to a decrease in the release of dopamine in the brain. This mechanism of action is believed to be responsible for its anticonvulsant, analgesic, and anti-inflammatory activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPB are mainly related to its mechanism of action. By inhibiting the activity of the dopamine D3 receptor, it reduces the release of dopamine in the brain, leading to a decrease in neuronal excitability and a reduction in the frequency and severity of seizures. It also exhibits analgesic and anti-inflammatory effects by modulating the release of pro-inflammatory cytokines and reducing the activation of glial cells in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPB for lab experiments is its high selectivity for the dopamine D3 receptor, which allows for the study of the specific effects of this receptor subtype on various biological processes. However, one of the limitations of MPB is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of MPB. One area of research is the development of more potent and selective analogs of MPB that can be used as drug candidates for the treatment of various neurological and inflammatory disorders. Another area of research is the investigation of the role of the dopamine D3 receptor in other biological processes, such as addiction and reward. Additionally, the use of MPB as a tool for studying the structure and function of G protein-coupled receptors is an area of growing interest in the field of medicinal chemistry.
Conclusion
In conclusion, MPB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity for the dopamine D3 receptor makes it a valuable tool for studying the specific effects of this receptor subtype on various biological processes. Further research on MPB and its analogs will likely lead to new insights into the mechanisms underlying neurological and inflammatory disorders, as well as the structure and function of G protein-coupled receptors.

Scientific Research Applications

MPB has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of epilepsy, neuropathic pain, and inflammation. In neuroscience, it has been used to study the role of benzamide derivatives in modulating the activity of G protein-coupled receptors.

properties

IUPAC Name

methyl 2-[(4-piperidin-1-ylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-20(24)17-7-3-4-8-18(17)21-19(23)15-9-11-16(12-10-15)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRSWHYWPQRGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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